molecular formula C17H19NO3 B1195249 Cherylline CAS No. 23367-61-5

Cherylline

Cat. No. B1195249
CAS RN: 23367-61-5
M. Wt: 285.34 g/mol
InChI Key: VXXVFIKKBBVGIR-HNNXBMFYSA-N
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Description

Cherylline is an optically active naturally occurring, 4-phenyl-1,2,3,4-tetrahydroisoquinoline alkaloid, isolated from Crinum powelli, Amaryllidaceae plant . It is a unique class of specialized metabolites containing heterocyclic nitrogen bridging that play a distinct role in higher plants .


Synthesis Analysis

A new and concise synthesis of enantiopure antipodes of alkaloid cherylline has been devised. The synthetic strategy relies upon the reduction of a diversely and polyprotected diarylenamine bearing a chiral auxiliary. Separation of diastereopure intermediates, concomitant deprotections and intramolecular reductive amination complete the synthesis of the natural (S)-enantiomer and of the unnatural ®-configured antipode .


Molecular Structure Analysis

The cherylline ring structure is distinct from that of lycorine, and their molecular targets probably differ although both inhibit a post-entry step related to RNA synthesis . The cherylline skeleton is thought to originate from the hydroxylation at the 11-position of the norbelladine scaffold followed by the subsequent cyclization with the dioxygenated phenol group .


Chemical Reactions Analysis

Most Amaryllidaceae alkaloids (AAs) are biosynthesized via intramolecular oxidative coupling . The complex organization of biosynthetic pathways is constantly enlightened by new insights owing to the advancement of natural product chemistry, synthetic organic chemistry, biochemistry, systems and synthetic biology tools and applications .

Scientific Research Applications

  • Synthesis of Cherylline : Various methods have been developed for synthesizing cherylline, demonstrating its chemical complexity and the interest in its potential applications. For example, Kametani et al. (1975) reported the acid-catalyzed cyclization of certain compounds to synthesize (±)-cherylline (Kametani et al., 1975). Nomoto et al. (1984) achieved a synthesis of (–)-cherylline with a regiocontrolled Polonovski-type reaction (Nomoto et al., 1984).

  • Biological Activities of Cherylline : The biological activities of cherylline have been explored, particularly in the context of its affinity to certain receptors. Elgorashi et al. (2006) found that cherylline showed affinity to the serotonin reuptake transport protein, indicating potential relevance in neurological research (Elgorashi et al., 2006).

  • Potential Antiviral Properties : A recent study by Ka et al. (2021) identified cherylline as an effective inhibitor of both Dengue and Zika viruses, highlighting its potential as a source for developing antiviral therapies (Ka et al., 2021).

Mechanism of Action

In 2021, it was uncovered that cherylline targeted a post-entry step, specifically hindering the replication of Dengue and Zika viruses .

properties

IUPAC Name

(4S)-4-(4-hydroxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-9-12-7-16(20)17(21-2)8-14(12)15(10-18)11-3-5-13(19)6-4-11/h3-8,15,19-20H,9-10H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXVFIKKBBVGIR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C2C1)O)OC)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C2=CC(=C(C=C2C1)O)OC)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177922
Record name Cherylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23367-61-5
Record name Cherylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023367615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cherylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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